2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine
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Overview
Description
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine is a compound that features an indole ring system, which is a significant heterocyclic structure found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acid derivatives, indoline derivatives, and various substituted indoles .
Scientific Research Applications
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit the replication of viruses by targeting viral enzymes or enhance the immune response by modulating cytokine production .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine is unique due to its combination of the indole ring with a pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C14H19N3/c15-9-14(17-7-3-4-8-17)12-10-16-13-6-2-1-5-11(12)13/h1-2,5-6,10,14,16H,3-4,7-9,15H2 |
InChI Key |
HDFMTMKGSKNKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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